Salcomine
Overview
Description
Mechanism of Action
Target of Action
Salcomine, also known as cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate, is a coordination complex derived from the salen ligand and cobalt . The primary target of this compound is the oxygen molecule (O2) . It acts as a carrier for O2 and serves as an oxidation catalyst . In addition, it has been found to have anti-influenza virus activity .
Mode of Action
This compound interacts with its target, oxygen, by binding to it. This interaction is facilitated by the planar structure of the this compound complex . Several solvated derivatives of this compound bind O2 to give derivatives of the type (μ-O2)[Co(salen)py]2 and [Co(salen)py(O2)] . This binding process is reversible, which allows this compound to act as a carrier for oxygen .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidation of 2,6-disubstituted phenols by dioxygen . As an oxidation catalyst, this compound facilitates this reaction, leading to the production of oxidized phenols . The downstream effects of this pathway can vary depending on the specific phenols involved and the context in which the reaction occurs.
Result of Action
The molecular effect of this compound’s action is the binding and transport of oxygen molecules . On a cellular level, this can influence processes that depend on oxygen, such as cellular respiration. Additionally, this compound’s anti-influenza virus activity suggests that it may have effects on viral RNA synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules can affect this compound’s ability to bind oxygen. The pH and temperature of the environment might also influence the stability of the this compound complex and its reactivity with oxygen
Biochemical Analysis
Biochemical Properties
Salcomine is both a Lewis acid and a reductant . It interacts with various biomolecules, particularly enzymes, to facilitate biochemical reactions. For instance, it has been found to catalyze the oxidation of 2,6-disubstituted phenols by dioxygen .
Cellular Effects
The effects of this compound on cellular processes are largely due to its role as an oxidation catalyst. By facilitating the oxidation of specific biomolecules, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its ability to bind O2 and act as an oxidation catalyst . This involves binding interactions with biomolecules, activation of certain enzymes, and changes in gene expression.
Metabolic Pathways
This compound is involved in various metabolic pathways due to its role as an oxidation catalyst . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Salcomine can be synthesized from cobalt(II) acetate and salenH₂. The reaction involves mixing cobalt(II) acetate with the salen ligand in ethanol, followed by crystallization. The complex typically crystallizes as a dimer, where the cobalt centers achieve five-coordination via bridging phenolate ligands .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation methods, scaled up for larger quantities. The use of cobalt(II) acetate and salenH₂ remains consistent, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Salcomine undergoes various types of reactions, primarily oxidation reactions. It acts as a catalyst in the oxidation of 2,6-disubstituted phenols by dioxygen .
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Salcomine has a wide range of applications in scientific research:
Medicine: Research into this compound’s biological activity is ongoing, with studies exploring its potential therapeutic applications.
Comparison with Similar Compounds
Jacobsen’s Catalyst: Another salen-based complex, but with manganese instead of cobalt. It is used for asymmetric epoxidation reactions.
Vitamin B12 Derivatives: These cobalt-containing compounds also act as oxygen carriers and have similar coordination chemistry.
Uniqueness of Salcomine: this compound is unique due to its specific coordination environment and its ability to reversibly bind oxygen. This property makes it particularly useful as an oxygen carrier and oxidation catalyst, distinguishing it from other similar compounds .
Properties
CAS No. |
14167-18-1 |
---|---|
Molecular Formula |
C16H16CoN2O2+2 |
Molecular Weight |
327.24 g/mol |
IUPAC Name |
cobalt(2+);2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol |
InChI |
InChI=1S/C16H16N2O2.Co/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2 |
InChI Key |
NPAQSKHBTMUERN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Co+2] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2O)O.[Co+2] |
Appearance |
Solid powder |
Color/Form |
Red crystals from DMF Dark brown powde |
melting_point |
127.5 °C |
Key on ui other cas no. |
14167-18-1 |
physical_description |
Salcomine appears as a solid complex between the cobalt(II) ion and the condensation product of salicylaldehyde and ethylenediamine. Such condensation products are called "Schiff's bases." Complexation with cobalt nullifies their basic properties. Used as a catalyst for various oxidation reactions in which it behaves as an oxygen carrier. Red solid; Absorbs oxygen form air; [HSDB] Dark brown powder; [MSDSonline] |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Stable under recommended storage conditions. |
solubility |
Soluble in benzene, chloroform, and pyridine |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
disalicylaldehyde ethylenediamine N,N'-bis(salicylideneamino)ethane N,N'-ethylenebis(salicylimine) salen tetrahydrosalen |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Salcomine interact with its target in the context of human cytomegalovirus (HCMV) proteinase?
A1: this compound and its derivatives demonstrate potent and selective inhibition of HCMV proteinase activity. [] While the exact mechanism is not fully elucidated in the provided research, the phenyl moiety and the spacer length between the two amines in the this compound structure play crucial roles in this inhibition. [] This inhibition disrupts viral replication, suggesting HCMV proteinase as a potential therapeutic target. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C16H16N2O2Co, and its molecular weight is 343.28 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A3: While the provided research doesn't delve into detailed spectroscopic characterization, it's important to note that techniques like UV-Vis, IR, and NMR spectroscopy are commonly employed for characterizing this compound and its derivatives.
Q4: How does this compound perform as an oxygen absorbent in controlled environments?
A4: this compound effectively controls oxygen content in closed environments. [] Optimal performance was observed at around 100 psi pressure and a circulating rate of 2 cubic feet per minute. [] Under these conditions, this compound's oxygen absorption capacity is approximately 1.3% by weight. []
Q5: What is the role of this compound in the oxidation of phenols?
A5: this compound acts as a homogeneous catalyst in the oxidation of phenols using molecular oxygen. [, , ] This reaction, typically carried out in chloroform or methanol at room temperature, primarily yields para-benzoquinones. [] The presence of a water-removing agent during the reaction, such as a molecular sieve or certain bases, can significantly extend the catalyst's lifespan. []
Q6: Are there any other catalytic applications of this compound?
A6: Beyond phenol oxidation, this compound and its derivatives catalyze other reactions. For instance, they facilitate the autoxidation of fatty acid esters. [, , , ] Additionally, they find use in the synthesis of natural products by enabling regioselective oxygenation at specific positions in complex molecules. []
Q7: Has computational chemistry been used to study this compound?
A7: While the provided research doesn't explicitly detail computational studies, it's worth noting that computational methods like density functional theory (DFT) can be employed to investigate this compound's electronic structure, oxygen binding properties, and catalytic mechanisms.
Q8: How do structural modifications of this compound impact its ability to inhibit HCMV proteinase?
A8: Research indicates that both the phenyl moiety and the spacer moiety (the distance between the two amines) significantly influence this compound's inhibitory activity against HCMV proteinase. [] This suggests that modifying these structural elements could be explored to optimize inhibitory potency and selectivity.
Q9: How does the structure of this compound relate to its oxygen-carrying ability?
A9: While not extensively discussed in the provided research, modifications to the this compound structure, such as changing the substituents on the aromatic rings or altering the bridge between the nitrogen atoms, can significantly impact its oxygen-carrying capacity and affinity. [, , ]
Q10: Is there information available regarding SHE regulations specific to this compound?
A10: The provided research doesn't explicitly address SHE regulations for this compound. It's crucial to consult relevant safety data sheets and regulatory guidelines for handling and using this compound responsibly.
Q11: What research tools are essential for studying this compound?
A11: A combination of experimental and computational tools is valuable for studying this compound. Standard laboratory equipment for synthesis, purification, and characterization, along with spectroscopic techniques (UV-Vis, IR, NMR), are essential. Access to computational resources and software for molecular modeling and simulation can further enhance research capabilities.
Q12: What are some historical milestones in the research of this compound?
A27: Early research on this compound focused on its ability to reversibly bind oxygen, mimicking the function of hemoglobin in biological systems. [, , ] Over time, investigations into its catalytic properties, particularly in oxidation reactions, gained prominence. [, , ] More recently, its potential as an antiviral agent, specifically targeting HCMV proteinase, has emerged as an area of interest. []
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